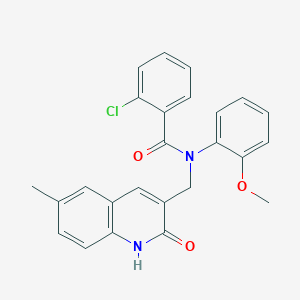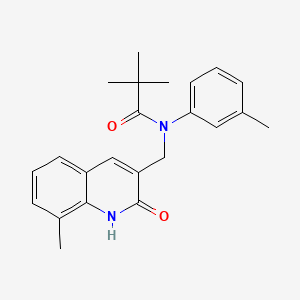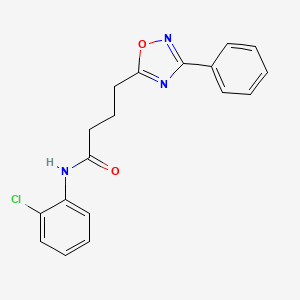
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CB13, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in various research fields. CB13 belongs to the class of compounds known as oxadiazoles, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a partial agonist of the CB1 receptor, which means that it can activate the receptor but to a lesser extent than full agonists such as THC. This compound has been shown to have a higher affinity for the CB1 receptor than other synthetic cannabinoids, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. This compound has also been shown to have anxiolytic and antidepressant effects, which may be due to its interaction with the CB1 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, one limitation is that this compound is a synthetic compound, which may limit its applicability to studying the effects of natural cannabinoids.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including:
1. Investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
2. Further studies on the biochemical and physiological effects of this compound, including its effects on pain, inflammation, and mood regulation.
3. Development of new synthetic cannabinoids based on the structure of this compound, with the aim of identifying compounds with improved therapeutic potential.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound acts as a partial agonist of the CB1 receptor and has been shown to have a range of biochemical and physiological effects. Although there are limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction between 2-chlorobenzoyl chloride and hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with phenylacetic acid to form N-(2-chlorophenyl)-2-phenylacetohydrazide. The final step involves the reaction of N-(2-chlorophenyl)-2-phenylacetohydrazide with butanoyl chloride in the presence of triethylamine to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have an affinity for the cannabinoid CB1 receptor, which is involved in various physiological processes such as pain, appetite, and mood regulation. This compound has also been studied for its potential use in the treatment of various neurological disorders, including epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-14-9-4-5-10-15(14)20-16(23)11-6-12-17-21-18(22-24-17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXTWEKEICYQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

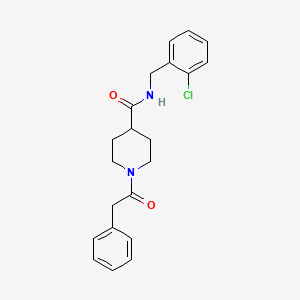
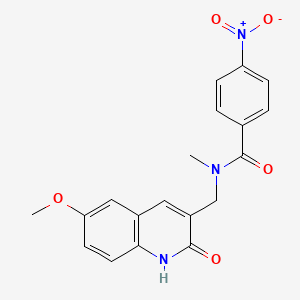
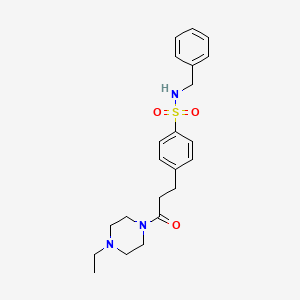


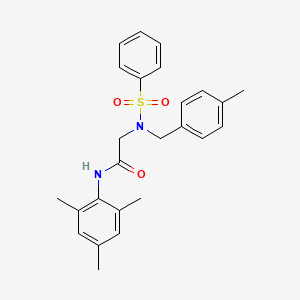
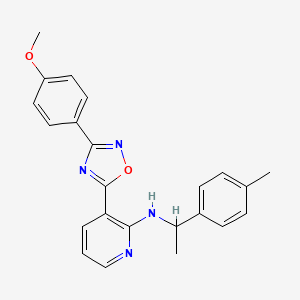
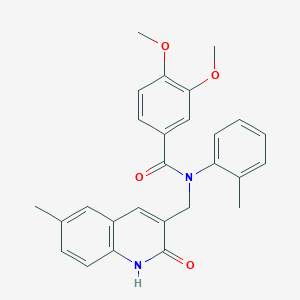
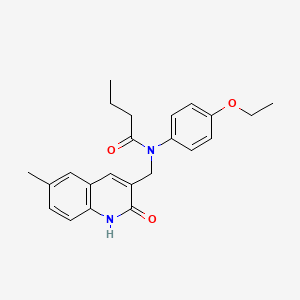
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7699734.png)
